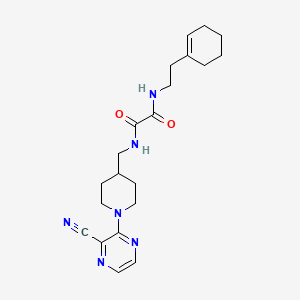

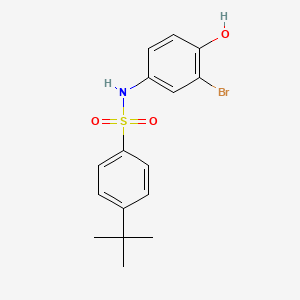

![molecular formula C5H8N4 B2978872 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine CAS No. 706757-05-3](/img/structure/B2978872.png)

4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine” is a compound that belongs to the class of triazolopyridine . It has a molecular weight of 120.1121 .

Synthesis Analysis

A general and facile method provides rapid entry into 3-aryl substituted 4,5,6,7-tetrahydro triazolo pyrazines and their ring fused analogues in one-pot under palladium–copper catalysis . The methodology utilizes simple and easily available substrates of broad range .Molecular Structure Analysis

The molecular structure of “this compound” is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The microreview summarizes the data on the methods of heterocyclization leading to the formation of the 4,5,6,7-tetrahydro [1,2,3]triazolo [1,5- a ]pyrazine system published over the last 5 years .Applications De Recherche Scientifique

Optimization for Clinical Development

4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists : These compounds, including the clinical candidate JNJ-54175446, have been developed as potent and selective brain-penetrant P2X7 antagonists. They exhibit excellent pharmacokinetic profiles and robust in vivo target engagement, indicating their potential in clinical applications beyond conventional therapeutic areas (Letavic et al., 2017).

Drug Leads and Building Blocks

Diversely Functionalized Building Blocks : Compounds based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine cores serve as privileged motifs for lead-like compound design, particularly in developing novel anti-diabetes drug leads stimulating glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016).

Synthetic Methodologies

Metal-Free Synthesis of Triazolopyridines : A novel strategy for synthesizing biologically significant triazolopyridines through metal-free oxidative N-N bond formation demonstrates a convenient route to these structures, offering short reaction times and high yields (Zheng et al., 2014).

Heterocyclic Chemistry

Polycyclic Heterocycles via Condensation : The condensation of 2-aminosubstituted triazolopyrimidines with 1,3-diketones or tetramethoxypropane allows for the synthesis of diversely substituted polycyclic derivatives, showcasing the versatility of triazolopyrimidine scaffolds in constructing complex heterocyclic structures (Pyatakov et al., 2015).

Mécanisme D'action

Target of Action

4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine has shown to have high biological potential . It has been identified as a modulator of σ-receptors , an inhibitor of β-secretase-1 (BACE-1) , and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme inhibition, and metabolic regulation .

Mode of Action

The compound interacts with its targets, modulating their activity. For instance, as a σ-receptor modulator, it can alter the receptor’s signaling, leading to changes in cellular responses . As an inhibitor of BACE-1 and cytochrome Cyp8b1, it can prevent these enzymes from performing their usual functions, thereby altering the biochemical processes they are involved in .

Biochemical Pathways

The modulation of σ-receptors and inhibition of BACE-1 and cytochrome Cyp8b1 by this compound can affect various biochemical pathways. For instance, the inhibition of BACE-1 can impact the amyloidogenic pathway, which is implicated in neurodegenerative diseases . The modulation of σ-receptors can influence various signaling pathways, potentially affecting processes like cell proliferation and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets and the pathways it affects. For instance, its antiviral activity could result from its interaction with viral proteins or its ability to modulate host immune responses . Its potential antitumor activity could stem from its ability to modulate cell signaling pathways, influencing cell proliferation and apoptosis .

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-2H-triazolo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-2-6-3-5-4(1)7-9-8-5/h6H,1-3H2,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIMNWTYRGWBNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=NNN=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

706757-05-3 |

Source

|

| Record name | 3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

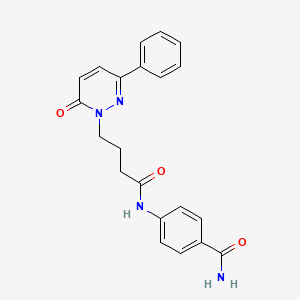

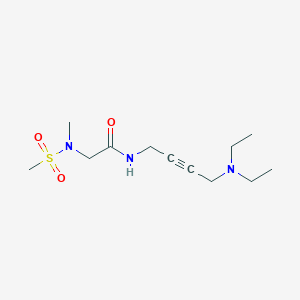

![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2978789.png)

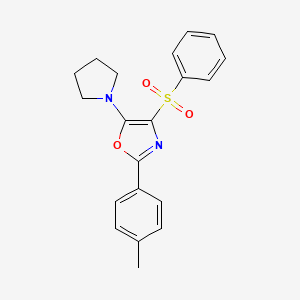

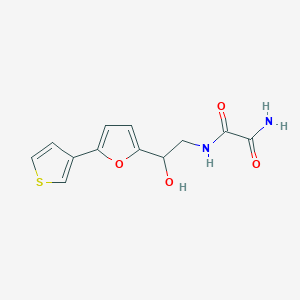

![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2978790.png)

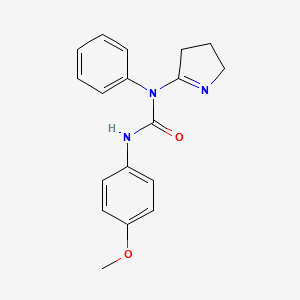

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2978791.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2978795.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2978797.png)

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2978804.png)

![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2978807.png)